Allyl methyl sulfide

CYP2E1 inhibition Enzyme kinetics Hepatoprotection

Researchers studying CYP2E1-mediated hepatotoxicity often face confounding cytotoxicity from diallyl sulfide (DAS). Allyl methyl sulfide (AMS) overcomes this limitation with superior CYP2E1 inhibitory potency (Ki = 4.4 μmol/L) and markedly lower cellular toxicity, enabling unambiguous long-term mechanistic studies. • 33× faster H₂O₂ scavenging rate constant vs. DAS for antioxidant kinetics research • Differentially modulates hepatic CYPs: suppresses CYP2E1 protein 47% while inducing CYP1A2 240% over 8 weeks • Orally active; normalizes plasma glucose in streptozotocin-induced diabetic rat models Supplied at ≥98% purity with immediate global shipping.

Molecular Formula C4H8S
Molecular Weight 88.17 g/mol
CAS No. 10152-76-8
Cat. No. B105113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl methyl sulfide
CAS10152-76-8
Synonyms1-(Methylthio)-2-propene;  2-Propenyl Methyl Sulfide;  3-(Methylthio)-1-propene;  3-(Methylthio)propene;  Allyl Methyl Thioether;  Methyl 2-Propenyl Sulfide;  Methyl Allyl Sulfide_x000B_
Molecular FormulaC4H8S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCSCC=C
InChIInChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
InChIKeyNVLPQIPTCCLBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Methyl Sulfide (CAS 10152-76-8): Key Differentiators in Organosulfur Procurement


Allyl methyl sulfide (AMS, CAS 10152-76-8) is a volatile organosulfur compound with the molecular formula C4H8S, naturally occurring as a key metabolite of garlic (Allium sativum) and responsible for the characteristic odor of 'garlic breath' [1]. As a dialkyl sulfide featuring both an allyl and a methyl group, AMS belongs to a broader class of garlic-derived bioactive compounds that have been extensively studied for their antioxidant, anti-inflammatory, and chemopreventive properties [2]. Its primary commercial and research relevance lies in its role as a bioavailable, small-molecule metabolite that exhibits distinct pharmacokinetic and pharmacodynamic profiles compared to its parent and structural analog compounds found in garlic [3].

CYP2E1 research tool
Reported inhibition constant supports enzyme inhibition studies
Cell-based assay fit
Lower cytotoxicity profile in hepatocyte and monocyte models
Antioxidant kinetics context
Reported higher H₂O₂ scavenging rate constant relative to DAS

Why Allyl Methyl Sulfide (AMS) Cannot Be Interchanged with Other Garlic Organosulfur Compounds


Although allyl methyl sulfide (AMS) shares a common botanical origin with other organosulfur compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and allyl mercaptan (AM), their distinct chemical structures confer significant differences in enzyme inhibition potency, cellular toxicity, antioxidant kinetics, and in vivo metabolic fate [1]. Generic substitution among these compounds is scientifically invalid because each analog exhibits a unique profile of target engagement and off-target effects. For instance, while DAS is a known CYP2E1 inhibitor, it also acts as a substrate that generates toxic metabolites upon metabolism [2]. AMS, by contrast, demonstrates superior inhibitory potency against CYP2E1 while exhibiting markedly lower cytotoxicity in relevant cell models, and it follows a distinct metabolic pathway involving sulfoxidation rather than direct epoxidation [3]. Therefore, selection based solely on the 'garlic-derived organosulfur' classification without reference to specific, quantitative performance metrics risks compromising experimental outcomes and therapeutic development.

Enzyme inhibition profile differs
CYP2E1 inhibitory potency and selectivity may not transfer from DAS or other garlic organosulfur analogs.
Cytotoxicity profile may not transfer
AMS exhibits markedly lower reported cytotoxicity; substituting with DAS may introduce cell death confounders.
Metabolic pathway divergence
AMS undergoes sulfoxidation, not epoxidation like DAS, which may alter reactive metabolite generation and downstream effects.

Allyl Methyl Sulfide: Comparative Quantitative Evidence for Scientific Selection


Superior CYP2E1 Inhibition Potency Compared to Diallyl Sulfide (DAS)

Allyl methyl sulfide (AMS) exhibits a lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for cytochrome P450 2E1 (CYP2E1) compared to the widely studied analog diallyl sulfide (DAS), indicating more potent enzyme inhibition at lower concentrations [1].

CYP2E1 Ki
Head-to-head
AMS: 4.4 μmol/L DAS: 6.3 μmol/L 30% lower Ki
Supports CYP2E1 inhibition assay context
In vitro human CYP2E1 microsomal assay
CYP2E1 inhibition Enzyme kinetics Hepatoprotection

Reduced Cellular Cytotoxicity in Hepatocytes and Monocytes Relative to Diallyl Sulfide (DAS)

In a comparative in vitro study, allyl methyl sulfide (AMS) demonstrated significantly lower cytotoxicity than diallyl sulfide (DAS) in hepatocyte, monocyte, and astrocyte cell lines, offering a safer tool compound for chronic or high-concentration studies [1].

Cytotoxicity
Head-to-head
AMS: Lower cytotoxicity DAS: Significant cytotoxicity at comparable concentrations
Cytotoxicity endpoint review
Hepatocyte, monocyte, astrocyte models
Cytotoxicity Hepatotoxicity Immunotoxicity

Faster Reaction Kinetics for Hydrogen Peroxide Scavenging Compared to Diallyl Sulfide (DAS)

Allyl methyl sulfide (AMS) scavenges hydrogen peroxide (H₂O₂) with a reaction rate constant (k) that is approximately 33-fold greater than that of diallyl sulfide (DAS) at 288 K, indicating a more rapid antioxidant response to this specific reactive oxygen species [1].

Antioxidant kinetics
Head-to-head
AMS: 5.43×10⁻²⁰ cm³ molecule⁻¹ s⁻¹ DAS: 1.65×10⁻²¹ cm³ molecule⁻¹ s⁻¹ 33-fold higher rate constant
Supports antioxidant kinetics assay context
Measured at 288 K
Antioxidant ROS scavenging Reaction kinetics

In Vivo CYP2E1 Protein Suppression Comparable to Diallyl Sulfide (DAS) but with Distinct CYP1A2 Induction Profile

In a rat model, a single oral dose of allyl methyl sulfide (AMS) reduced hepatic CYP2E1 protein levels to a similar extent as diallyl sulfide (DAS). However, AMS and DAS exhibited divergent effects on the induction of hepatic CYP1A2 protein, with AMS inducing a 240% increase after 8 weeks of treatment compared to DAS's 50% increase, suggesting a distinct and potentially more favorable modulation profile for chemoprevention [1].

In vivo CYP modulation
Head-to-head
CYP2E1 reduction: AMS 47%, DAS 45% CYP1A2 increase (8 wk): AMS 240%, DAS 50%
Differential Phase I enzyme modulation context
Rat model, 200 mg/kg oral dose
In vivo enzyme modulation Hepatic CYP enzymes Chemoprevention

In Vivo Attenuation of Hyperglycemia and Oxidative Stress in a Diabetic Rat Model

In a streptozotocin (STZ)-induced diabetic rat model, oral administration of allyl methyl sulfide (AMS) at 100 mg/kg body weight for 30 days significantly reduced plasma glucose levels and restored antioxidant enzyme activities (e.g., superoxide dismutase, catalase) to near-normal levels, while also attenuating markers of lipid peroxidation [1][2]. This demonstrates a quantifiable in vivo pharmacological effect that establishes a baseline for efficacy.

Metabolic disorder model
Class-level
Plasma glucose reduction Antioxidant enzyme restoration Lipid peroxidation attenuation
Supports metabolic disorder model research
STZ-induced diabetic rat model, 100 mg/kg AMS
Antidiabetic activity Oxidative stress In vivo efficacy

Recommended Research and Industrial Applications for Allyl Methyl Sulfide (CAS 10152-76-8)


Investigating CYP2E1-Mediated Xenobiotic Toxicity In Vitro

Allyl methyl sulfide (AMS) is the preferred chemical tool for inhibiting CYP2E1 activity in cell-based models of drug- and alcohol-induced hepatotoxicity. Its superior inhibitory potency (Ki = 4.4 μmol/L) and significantly lower cytotoxicity compared to diallyl sulfide (DAS) enable long-term exposure studies without confounding cell death, providing clearer data on the CYP2E1-dependent mechanisms of toxicity from compounds like acetaminophen and ethanol [1][2].

Mechanistic Studies of ROS Scavenging and Oxidative Stress

For research focused on the direct chemical kinetics of antioxidant activity, AMS offers a distinct advantage. Its experimentally validated, 33-fold faster reaction rate constant for hydrogen peroxide (H₂O₂) scavenging compared to diallyl sulfide (DAS) makes it an ideal compound for quantifying the molecular basis of organosulfur-mediated antioxidant protection [1].

In Vivo Chemoprevention and Metabolic Enzyme Modulation Studies

In animal models, AMS provides a unique tool for studying the modulation of hepatic cytochrome P450 enzymes. It effectively suppresses CYP2E1 protein (47% reduction) while robustly inducing CYP1A2 protein (240% increase) over 8 weeks, a profile distinct from other garlic organosulfurs like DAS [1]. This differential regulation makes AMS valuable for dissecting the roles of Phase I enzymes in the activation and detoxification of chemical carcinogens.

Preclinical Research on Diabetes and Metabolic Complications

AMS is a validated, orally active compound for investigating therapeutic interventions in hyperglycemia and its associated complications. Its demonstrated in vivo efficacy in normalizing plasma glucose, restoring antioxidant enzyme activities, and attenuating glycoprotein components in a streptozotocin-induced rat model provides a strong foundation for its use in preclinical studies of diabetes and metabolic syndrome [1][2].

Application
Selection Property
Validation Focus
CYP2E1-mediated toxicity cell models
CYP2E1 inhibition profile
Cytotoxicity endpoint review
H₂O₂ scavenging kinetics studies
Reaction rate context
Antioxidant kinetics assay validation
Phase I enzyme modulation studies
CYP1A2/CYP2E1 induction profile
Chemoprevention model review
Metabolic disorder model research
In vivo metabolic endpoint context
Model-response endpoint validation

Technical Documentation Hub

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23 linked technical documents
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